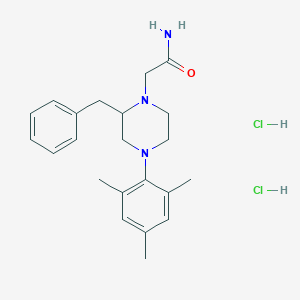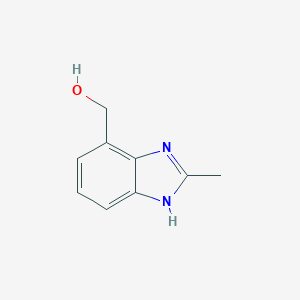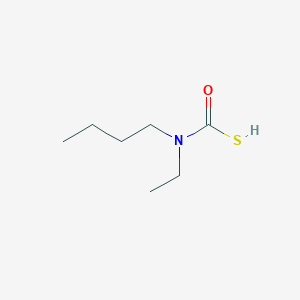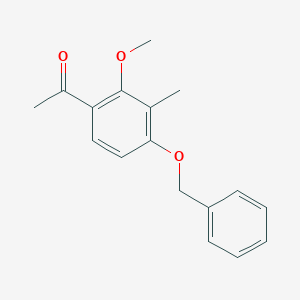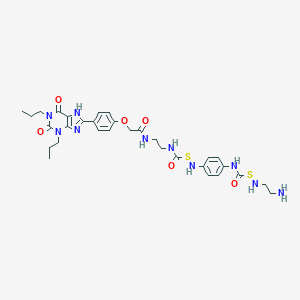
ED-p-Ditc-xac
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
S-[4-[(2-aminoethylamino)sulfanylcarbonylamino]anilino] N-[2-[[2-[4-(2,6-dioxo-1,3-dipropyl-7H-purin-8-yl)phenoxy]acetyl]amino]ethyl]carbamothioate is a complex organic compound with the molecular formula C31H42N10O4S2 and a molecular weight of 712.8 g/mol. This compound is notable for its intricate structure, which includes multiple functional groups such as amines, amides, and thioesters.
Métodos De Preparación
The synthesis of S-[4-[(2-aminoethylamino)sulfanylcarbonylamino]anilino] N-[2-[[2-[4-(2,6-dioxo-1,3-dipropyl-7H-purin-8-yl)phenoxy]acetyl]amino]ethyl]carbamothioate involves several steps. The preparation typically starts with the formation of the amide bond through acid-amine coupling reactions . Industrial production methods may involve the use of phosgene or other reagents to form the necessary acid chlorides, which then react with amines to form the amide bonds . The process may also include steps to introduce the thioester and other functional groups under controlled conditions.
Análisis De Reacciones Químicas
This compound can undergo various chemical reactions, including:
Oxidation: The sulfur-containing groups can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups can be reduced to amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
S-[4-[(2-aminoethylamino)sulfanylcarbonylamino]anilino] N-[2-[[2-[4-(2,6-dioxo-1,3-dipropyl-7H-purin-8-yl)phenoxy]acetyl]amino]ethyl]carbamothioate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its interactions with biological molecules and potential as a biochemical probe.
Medicine: Investigated for its potential therapeutic effects and as a drug candidate.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of this compound involves its interaction with specific molecular targets. It can bind to proteins and enzymes, altering their activity and function. The pathways involved may include inhibition of enzyme activity, modulation of signal transduction pathways, and interaction with DNA or RNA .
Comparación Con Compuestos Similares
Similar compounds to S-[4-[(2-aminoethylamino)sulfanylcarbonylamino]anilino] N-[2-[[2-[4-(2,6-dioxo-1,3-dipropyl-7H-purin-8-yl)phenoxy]acetyl]amino]ethyl]carbamothioate include other thioester-containing compounds and amide derivatives. These compounds share similar functional groups but differ in their specific structures and properties. The uniqueness of this compound lies in its combination of multiple functional groups and its potential for diverse chemical reactions and applications .
Propiedades
Número CAS |
119305-44-1 |
|---|---|
Fórmula molecular |
C31H42N10O4S2 |
Peso molecular |
712.8 g/mol |
Nombre IUPAC |
S-[4-[(2-aminoethylamino)sulfanylcarbonylamino]anilino] N-[2-[[2-[4-(2,6-dioxo-1,3-dipropyl-7H-purin-8-yl)phenoxy]acetyl]amino]ethyl]carbamothioate |
InChI |
InChI=1S/C31H40N10O6S2/c1-3-17-40-27-25(28(43)41(18-4-2)31(40)46)37-26(38-27)20-5-11-23(12-6-20)47-19-24(42)33-15-16-34-29(44)49-39-22-9-7-21(8-10-22)36-30(45)48-35-14-13-32/h5-12,35,39H,3-4,13-19,32H2,1-2H3,(H,33,42)(H,34,44)(H,36,45)(H,37,38) |
Clave InChI |
IPGNMUZJHQQUHW-UHFFFAOYSA-N |
SMILES |
CCCN1C2=C(C(=O)N(C1=O)CCC)NC(=N2)C3=CC=C(C=C3)OCC(=O)NCCNC(=O)SNC4=CC=C(C=C4)NC(=O)SNCCN |
SMILES canónico |
CCCN1C2=C(C(=O)N(C1=O)CCC)NC(=N2)C3=CC=C(C=C3)OCC(=O)NCCNC(=O)SNC4=CC=C(C=C4)NC(=O)SNCCN |
Sinónimos |
1,3-dipropyl-8-(2-aminoethylaminothiocarbonyl-(4-aminophenyl)(aminothiocarbonyl-(2-aminoethylaminocarbonyl-(4-methoxy(phenyl)))))xanthine ED-p-DITC-XAC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


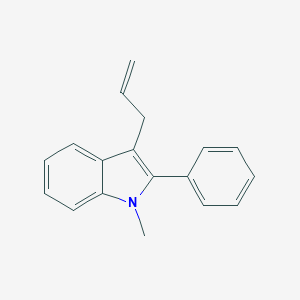
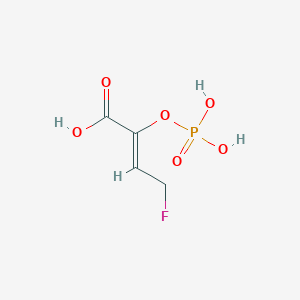
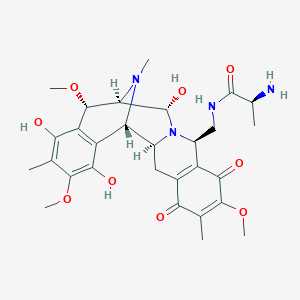

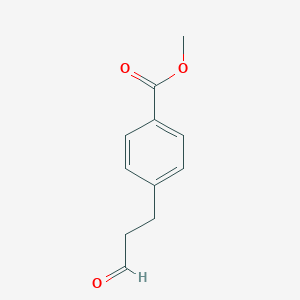
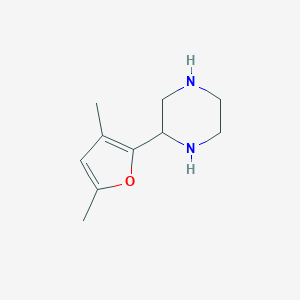

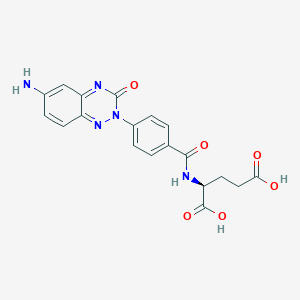
![Pyrido[2,3-b]pyrazin-8-ol](/img/structure/B53653.png)
